N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21ClN4O2 and its molecular weight is 456.93. The purity is usually 95%.
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Scientific Research Applications
Tubulin Inhibitor Synthesis
One study discusses a compound, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), a potent tubulin inhibitor under preclinical development. This compound, synthesized from unsubstituted indole, shows relevance to the query compound due to similar structural features and potential biological activity (Knaack et al., 2001).
Formation of Pyrimido[5,4-b]indole Derivatives
Another study focused on the synthesis of 5H-pyrimido[5,4-b]indole derivatives using methyl 3-amino-1H-indole-2-carboxylates. This research is significant for understanding the chemical reactions and pathways involved in the synthesis of similar compounds (Shestakov et al., 2009).
Antitumor Activity of N-Aryl(indol-3-yl)glyoxamides
The synthesis and study of N-aryl(indol-3-yl)glyoxamides as antitumor agents have been explored. Compounds like 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide showed potent activity against various cancer cell lines. This research is relevant due to the structural and functional similarities with the query compound (Marchand et al., 2009).
Synthesis of Thiadiazol-Acetamide Derivatives
A study on the synthesis of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives was conducted. These compounds, involving condensation catalysis, could have potential applications in various fields, indicating the versatility of acetamide-based compounds (Yu et al., 2014).
Antibacterial and Antifungal Activities
Research into the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed promising antibacterial and antifungal activities. The effectiveness of these compounds against various pathogenic microorganisms highlights the potential medical applications of similar structures (Debnath & Ganguly, 2015).
Pyrimido[1,2-a]benzimidazoles Synthesis
The synthesis of pyrimido[1,2-a]benzimidazoles from 1,2-diaminobenzimidazole and N-arylitaconimides has been studied. This research provides insights into the chemical synthesis processes relevant to the creation of compounds structurally related to the query compound (Vandyshev et al., 2016).
Properties
IUPAC Name |
N-benzyl-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c27-21-12-6-4-10-19(21)15-30-17-29-24-20-11-5-7-13-22(20)31(25(24)26(30)33)16-23(32)28-14-18-8-2-1-3-9-18/h1-13,17H,14-16H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITGTPHHLXGAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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